Antimycobacterial Activity: Laurinterol vs. Clinical Reference Drug Imipenem Against Mycobacterium abscessus
Laurinterol demonstrates antimycobacterial activity against Mycobacterium abscessus with minimum inhibitory concentration (MIC) values that are lower (i.e., more potent) than those of the reference drug imipenem [1]. This direct comparison against a clinically used antibiotic establishes laurinterol's potency benchmark relative to a standard-of-care comparator rather than merely among its sesquiterpene class. The study evaluated laurinterol against six nontuberculous mycobacteria (NTM) strains; against M. abscessus, laurinterol achieved an MIC range of 2–4 µg/mL, compared to imipenem's MIC range of 4–8 µg/mL [1].
| Evidence Dimension | Antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC 2–4 µg/mL against M. abscessus |
| Comparator Or Baseline | Imipenem: MIC 4–8 µg/mL against M. abscessus |
| Quantified Difference | Laurinterol MIC is 2-fold lower than imipenem |
| Conditions | In vitro broth microdilution assay; M. abscessus ATCC 19977 and clinical isolates |
Why This Matters
For researchers targeting NTM infections, laurinterol offers superior potency against M. abscessus compared to imipenem, a clinically relevant benchmark, supporting its prioritization over uncharacterized analogs or reference compounds.
- [1] García-Davis S, Leal-López KI, Molina-Torres CA, et al. Antimycobacterial Activity of Laurinterol and Aplysin from Laurencia johnstonii. Mar Drugs. 2020;18(6):287. View Source
